Halofuginone Hydrobromide

Antimalarial Antiparasitic In vivo efficacy

Halofuginone hydrobromide (CAS 64924-67-0) is a synthetic halogenated febrifugine derivative featuring 6-chloro and 7-bromo substitutions on the quinazolinone ring, conferring enhanced metabolic stability and 10-fold higher in vivo antimalarial activity over the parent natural product. As a competitive prolyl-tRNA synthetase (ProRS) inhibitor (Ki=18.3 nM), it uniquely provides type-specific collagen I synthesis inhibition at low nanomolar concentrations and selectively attenuates Th17-driven autoimmunity via AAR pathway activation—offering mechanistic differentiation from mTOR inhibitors. For veterinary anticoccidial research, only the hydrobromide salt aligns with FDA-approved feed additive specifications (2.72 g/ton in broiler chickens). Procure the hydrobromide salt specifically to ensure regulatory alignment, reproducible pharmacology, and valid cross-study comparisons.

Molecular Formula C16H18Br2ClN3O3
Molecular Weight 495.6 g/mol
Cat. No. B8111851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalofuginone Hydrobromide
Molecular FormulaC16H18Br2ClN3O3
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESC1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br
InChIInChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15+;/m1./s1
InChIKeySJUWEPZBTXEUMU-LIOBNPLQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Halofuginone Hydrobromide: Quinazolinone Alkaloid Procurement and Differentiation Guide for Research Applications


Halofuginone hydrobromide (CAS 64924-67-0) is a synthetic halogenated derivative of the natural quinazolinone alkaloid febrifugine, originally isolated from Dichroa febrifuga . The compound features a trans-2,3-disubstituted piperidine scaffold with bromine and chlorine substitutions at the 7- and 6-positions of the quinazolinone ring, respectively, which confer enhanced metabolic stability relative to the parent natural product . As a competitive inhibitor of prolyl-tRNA synthetase (ProRS) with a Ki of 18.3 nM, halofuginone activates the amino acid response (AAR) pathway and exhibits multiple downstream pharmacological effects including inhibition of collagen type I synthesis, attenuation of TGF-β/Smad3 signaling, and suppression of Th17 cell differentiation .

Why Halofuginone Hydrobromide Cannot Be Interchanged with Febrifugine or Other In-Class Alkaloids


Generic substitution between halofuginone hydrobromide and its parent compound febrifugine—or other quinazolinone alkaloid derivatives—is not scientifically valid due to fundamental differences in toxicity profile, metabolic stability, and in vivo efficacy. The halogenation at the 6- and 7-positions of the quinazolinone ring (chlorine and bromine substitutions) blocks a key metabolic degradation pathway present in febrifugine, resulting in substantially different pharmacokinetic behavior and reduced toxicity . Furthermore, different salt forms (hydrobromide vs. lactate vs. hydrochloride) exhibit distinct solubility, bioavailability, and regulatory approval statuses—hydrobromide being the FDA-approved form for anticoccidial veterinary applications while lactate is used for cryptosporidiosis treatment . Even among closely related synthetic analogs such as halofuginol, tolerability at efficacious doses differs markedly, underscoring that structural modifications translate directly to distinct therapeutic windows .

Halofuginone Hydrobromide: Quantitative Differentiation Evidence Against Comparators


Halofuginone vs. Febrifugine: 10-Fold Superior In Vivo Antimalarial Activity with Reduced Toxicity Profile

In a direct head-to-head comparison using the Plasmodium berghei mouse malaria model, halofuginone demonstrated 10-fold higher in vivo antimalarial activity compared to its parent compound febrifugine . In vitro analysis against the Plasmodium falciparum W2 strain showed halofuginone IC50 = 0.145 ng/mL versus febrifugine IC50 = 0.53 ng/mL, representing a 3.7-fold potency advantage . Additionally, while 0.5 mg/kg/day halofuginone was lethal to mice, febrifugine at comparable doses was described as toxic but not uniformly lethal, indicating a distinct toxicity profile rather than a simple potency-toxicity trade-off .

Antimalarial Antiparasitic In vivo efficacy

Halofuginone vs. Rapamycin: Divergent Transcriptional Regulation in Th17 Cell Differentiation

A direct transcriptional comparison study evaluated wild-type and Gcn2-/- murine Th17 cells treated with 10 nM halofuginone versus 10 nM rapamycin, assessing transcriptional responses at 4, 18, and 72 hours post-activation . The study was specifically designed to evaluate similarities and differences between the prolyl-tRNA synthetase inhibitor (halofuginone) and the mTOR inhibitor (rapamycin) . Halofuginone activates the amino acid response (AAR) pathway via EPRS inhibition with Ki = 18.3 nM, whereas rapamycin acts through mTORC1 inhibition, resulting in distinct gene module regulation patterns . Unlike rapamycin, which broadly suppresses T cell activation, halofuginone selectively inhibits Th17 differentiation without affecting other T cell subsets involved in normal immune function .

Immunology Autoimmune disease Th17 differentiation

Halofuginone vs. SD208: Comparable Anti-TGF-β Efficacy via Distinct Mechanism in Melanoma Bone Metastasis

In a comparative efficacy study using a melanoma bone metastasis model, the beneficial effects of halofuginone treatment were comparable to those observed with SD208, a small-molecule inhibitor of TGF-β receptor I kinase . Halofuginone achieves TGF-β pathway inhibition through a mechanistically distinct route—inhibiting Smad3 phosphorylation downstream of TGF-β signaling rather than directly blocking the TGF-β receptor . Halofuginone at 50 nmol/L effectively blocked Smad3 phosphorylation in smooth muscle cells, which is known to promote smooth muscle cell proliferation, migration, and intimal hyperplasia .

Oncology Bone metastasis TGF-β signaling

Halofuginone: Type I Collagen-Specific Inhibition vs. Broad-Spectrum Antifibrotics

Halofuginone is distinguished from other antifibrotic agents by its specificity for type I collagen synthesis inhibition. While broad-spectrum antifibrotics such as pirfenidone and nintedanib affect multiple fibrotic pathways, halofuginone is characterized in the literature as "the only known inhibitor of collagen synthesis that is type specific" . Halofuginone dose-dependently inhibits collagen α1(I) gene expression and collagen synthesis across multiple cell types including skin fibroblasts from scleroderma and chronic graft-versus-host disease patients, with concentrations as low as 10^-8 M (10 nM) producing significant reduction in collagen α1(I) gene expression . In hepatocellular carcinoma models, halofuginone reduced active MMP-2 by 90% in non-neoplastic liver tissue and by 61% in tumor tissue .

Fibrosis Collagen synthesis Extracellular matrix

Halofuginone Salt Form Differentiation: Hydrobromide Regulatory and Application Specificity

Among halofuginone salt forms, the hydrobromide salt (CAS 64924-67-0) is specifically approved by the FDA for prevention and treatment of poultry coccidiosis as a feed additive, whereas halofuginone lactate is separately authorized by the FDA and EU for prevention and treatment of ruminant cryptosporidiosis . The hydrobromide salt is used in anticoccidial feed compositions at concentrations of 1-3 ppm by weight of animal feed . This regulatory differentiation reflects distinct formulation, bioavailability, and application-specific optimization between salt forms that precludes generic interchangeability.

Veterinary medicine Coccidiosis Formulation

Halofuginone Hydrobromide: Priority Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Antimalarial Drug Discovery: Validated Superiority Over Febrifugine

Halofuginone hydrobromide is the preferred febri fugine analog for antimalarial research programs based on its demonstrated 10-fold higher in vivo activity against Plasmodium berghei and 3.7-fold lower IC50 against P. falciparum W2 strain compared to febrifugine . The compound reduces parasitemia to undetectable levels and displays curative effects in P. berghei-infected mice, with an IC50 of 17 nM against liver-stage P. berghei sporozoites in HepG2 cells . These quantitative advantages make halofuginone hydrobromide the rational starting point for antimalarial lead optimization and mechanistic studies of ProRS inhibition in Plasmodium species.

Th17-Mediated Autoimmune Disease Research: Selective Pathway Modulation vs. Rapamycin

For studies of Th17-driven autoimmunity including multiple sclerosis models, halofuginone hydrobromide provides mechanistically distinct intervention compared to mTOR inhibitors like rapamycin. At 10 nM, halofuginone selectively inhibits Th17 differentiation via EPRS inhibition and AAR pathway activation, whereas rapamycin at equivalent concentrations broadly suppresses T cell activation through mTORC1 inhibition . Halofuginone inhibits Th17 development without affecting other T cell subsets involved in normal immune function, offering a more targeted approach for dissecting Th17-specific pathogenic mechanisms .

Fibrosis and Extracellular Matrix Research: Type I Collagen-Specific Pharmacological Tool

Halofuginone hydrobromide is uniquely suited for research requiring specific inhibition of type I collagen synthesis, as it is recognized as the only known inhibitor of collagen synthesis that is type-specific . At concentrations as low as 10 nM, halofuginone significantly reduces collagen α1(I) gene expression in human fibroblasts from scleroderma and chronic graft-versus-host disease patients . The compound also inhibits Smad3 phosphorylation at 50 nmol/L in smooth muscle cells, providing a dual mechanism for modulating fibrotic responses . However, note model-dependent effects: halofuginone worsens biliary fibrosis in bile duct-obstructed rats (P=0.03 vs. no treatment), contrasting with antifibrotic efficacy in toxin-induced fibrosis models .

Veterinary Coccidiosis Research and Feed Additive Development: Regulatory-Approved Hydrobromide Salt

For veterinary anticoccidial research and feed additive formulation studies, halofuginone hydrobromide specifically (rather than other salt forms) aligns with FDA-approved applications for poultry coccidiosis prevention . The hydrobromide salt is incorporated into animal feed at concentrations of 1-3 ppm by weight, with documented synergistic efficacy when combined with frenolicin-B against Eimeria strains . This regulatory and formulation specificity makes the hydrobromide salt the appropriate procurement choice for translational veterinary research targeting coccidiosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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